

Application Notes and Protocols for LipidGreen 2 Staining in Cultured Cells

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Compound of Interest

Compound Name: *LipidGreen 2*

Cat. No.: *B12415862*

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Introduction

LipidGreen 2 is a second-generation fluorescent probe designed for the selective staining and visualization of neutral lipids within cultured cells. This dye offers significant advantages over traditional lipid stains, such as Nile Red, including a brighter fluorescence signal, higher specificity to neutral lipids over phospholipids, and reduced background fluorescence.^{[1][2][3]} Its utility extends to various applications, including the study of lipid storage diseases, drug-induced steatosis, and the dynamics of lipid droplets in metabolic research. **LipidGreen 2** is suitable for live-cell imaging and can be used in conjunction with other fluorescent probes for multi-color analysis.^[1]

Product Information

Property	Value	Source
Chemical Name	N-dimethylallylated 3-hydroxyindole based compound	[1]
Molecular Weight	371.47 g/mol	
Excitation Wavelength (Optimal)	440-460 nm	
Emission Wavelength (Optimal)	490-520 nm	
Solubility	DMSO	
Storage	Stock solution: -20°C for 1 month or -80°C for 6 months (protect from light)	

Experimental Protocols

Reagent Preparation

a. Stock Solution Preparation:

- Dissolve **LipidGreen 2** in high-quality, anhydrous dimethyl sulfoxide (DMSO) to prepare a stock solution. A common concentration for the stock solution is 1 mM.
- Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C or -80°C, protected from light.

b. Working Solution Preparation:

- On the day of the experiment, thaw a single aliquot of the **LipidGreen 2** stock solution at room temperature.

- Dilute the stock solution in a serum-free culture medium or phosphate-buffered saline (PBS) to the desired final working concentration. Recommended concentrations range from 2.6 μM to 10 μM , depending on the cell type and experimental goals. For initial experiments, a concentration of 5-10 μM is a good starting point.
- Ensure the final concentration of DMSO in the culture medium is below 1% to avoid cytotoxicity.

Live Cell Staining Protocol

This protocol is suitable for most adherent cell lines.

a. Cell Seeding:

- Seed cells in a suitable culture vessel (e.g., glass-bottom dishes, chamber slides, or multi-well plates) at a density that allows for optimal visualization without overgrowth.
- Culture the cells overnight or until they reach the desired confluency.

b. Staining:

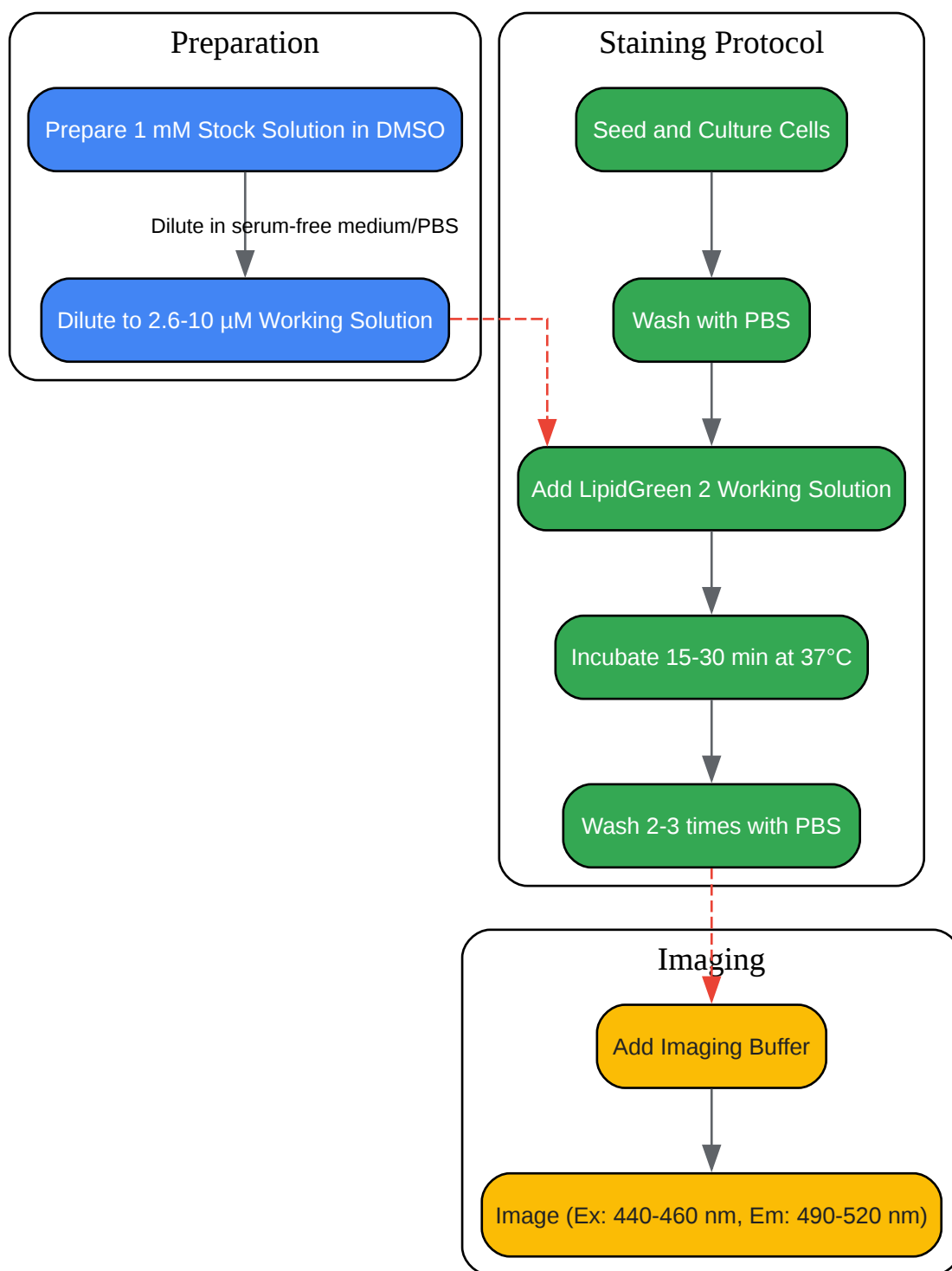
- Aspirate the culture medium from the cells.
- Wash the cells once with pre-warmed (37°C) PBS.
- Add the **LipidGreen 2** working solution to the cells, ensuring the entire cell monolayer is covered.
- Incubate the cells for 15 to 30 minutes at 37°C in a CO₂ incubator, protected from light. Incubation times may be extended up to 4 hours for certain cell types or experimental conditions.

c. Washing:

- Aspirate the staining solution.
- Wash the cells two to three times with pre-warmed PBS or a complete culture medium to remove any unbound dye.

d. Imaging:

- Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.
- Image the stained cells immediately using a fluorescence microscope equipped with a suitable filter set (e.g., a standard FITC or GFP filter set).
- Optimal excitation is between 440-460 nm, and emission should be collected between 490-520 nm.



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Caption: Experimental workflow for live-cell staining with **LipidGreen 2**.

Data Presentation

Table 1: Recommended Staining Parameters for Different Cell Lines

Cell Line	Staining Concentration (μM)	Incubation Time (minutes)	Reference
3T3-L1 (differentiated)	10	30	
HepG2	10	Not Specified	
Various Cell Lines	10	240 (4 hours)	
Cupriavidus necator (bacteria)	2.6	30	

Table 2: Comparison of LipidGreen 2 and Nile Red

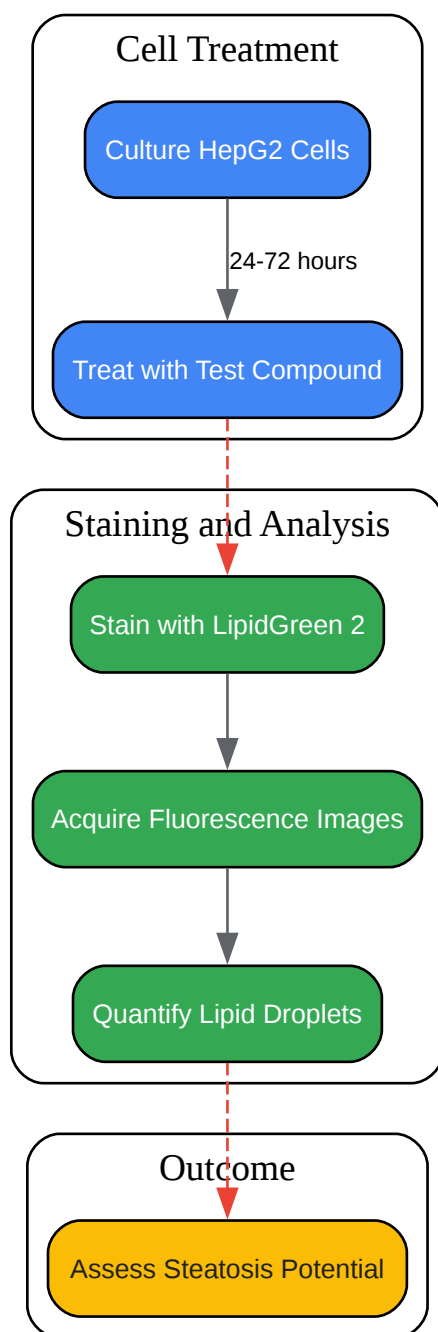
Feature	LipidGreen 2	Nile Red	Reference
Specificity	High for neutral lipids	Stains both neutral lipids and phospholipids	
Fluorescence Signal	Brighter than Nile Red	Less intense	
Background Staining	Minimal	Can have non-specific background	
Photostability	High long-term stability	Fluorescence may decrease quickly	
Multi-color Imaging	Suitable	Broad emission spectrum can interfere with other channels	
Excitation (nm)	440-460	450-500 (yellow-gold emission) / 515-560 (red emission)	
Emission (nm)	490-520	>528 (yellow-gold) / >590 (red)	

Application: Assessment of Drug-Induced Steatosis

LipidGreen 2 is a valuable tool for assessing drug-induced steatosis (fatty liver) in vitro.

Experimental Workflow:

- **Cell Culture:** Culture a relevant cell line, such as HepG2 cells, in a multi-well plate.
- **Drug Treatment:** Treat the cells with the compound of interest at various concentrations for a specified duration (e.g., 24-72 hours). Include appropriate vehicle controls.
- **Staining:** Following treatment, stain the cells with **LipidGreen 2** using the protocol described above.
- **Image Acquisition:** Acquire images using a high-content imaging system or a fluorescence microscope.
- **Image Analysis:** Quantify the fluorescence intensity or the number and size of lipid droplets per cell using image analysis software. An increase in fluorescence indicates lipid accumulation.



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Caption: Workflow for assessing drug-induced steatosis using **LipidGreen 2**.

Troubleshooting

- Weak Signal: Increase the staining concentration or incubation time. Ensure the filter set on the microscope is appropriate for the excitation and emission spectra of **LipidGreen 2**.

- **High Background:** Ensure adequate washing steps are performed after staining. Prepare fresh working solutions for each experiment.
- **Cell Toxicity:** While **LipidGreen 2** generally has low toxicity, it is good practice to perform a cytotoxicity assay, especially for long-term imaging experiments. Use the lowest effective concentration of the dye and minimize exposure to the excitation light. A standard cytotoxicity assay, such as one using SYTOX Green or Propidium Iodide, can be employed to assess cell viability after staining.

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References

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